molecular formula C12H11BrO4 B11831285 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11831285
M. Wt: 299.12 g/mol
InChI Key: CKVOYDGLTFCEET-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name 8-bromo-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid precisely defines its structure through numerical locants and functional group prioritization rules. The base framework is a partially hydrogenated naphthalene system (positions 1–4 saturated), with substituents assigned as follows:

  • Bromine at position 8
  • Methoxy (-OCH₃) at position 5
  • Ketone (=O) at position 4
  • Carboxylic acid (-COOH) at position 2

The molecular formula C₁₂H₁₁BrO₄ (molecular weight = 299.12 g/mol) was derived from compositional analysis and mass spectrometry. Key spectral fingerprints include:

  • Infrared (IR) : Strong absorption bands at ~1700 cm⁻¹ (carbonyl stretch of ketone and carboxylic acid) and 1250 cm⁻¹ (C-O of methoxy)
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Downfield singlet for methoxy protons (δ 3.85 ppm), multiplet patterns for tetrahydronaphthalene protons (δ 1.5–3.2 ppm), and carboxylic acid proton (δ 12.1 ppm)
    • ¹³C NMR : Carbonyl carbons at δ 205.4 ppm (ketone) and 174.2 ppm (carboxylic acid), with aromatic carbons between δ 110–150 ppm

Structural analogs like 7-bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₉BrO₃, MW 269.09 g/mol) demonstrate how positional isomerism alters electronic properties and reactivity.

Historical Context in Tetralin Carboxylic Acid Derivatives Research

Tetralin carboxylic acids emerged as synthetic targets in the mid-20th century due to their structural similarity to bioactive steroids and flavonoids. Key milestones include:

  • 1950s–1960s : Development of Friedel-Crafts acylation methods to introduce carboxylic acid groups to tetralin systems, enabling the synthesis of 6-acetyltetralin derivatives
  • 1970s–1980s : Exploration of brominated tetralones as intermediates for antipsychotic drugs, leveraging bromine’s electronegativity to modulate aromatic electrophilic substitution
  • 1990s–2000s : Application of asymmetric catalysis to produce enantiomerically pure tetralin carboxylic acids for chiral stationary phases in chromatography

The target compound’s design builds upon these foundations by combining bromine’s directing effects with the hydrogen-bonding capacity of carboxylic acids, creating a multifunctional scaffold for coordination chemistry and enzyme inhibition studies.

Positional Isomerism in Brominated Methoxytetralone Systems

Positional isomerism critically influences the physicochemical and biological properties of brominated methoxytetralones. Comparative data for key isomers:

Compound Name Bromine Position Methoxy Position Carboxylic Acid Position Molecular Formula Melting Point (°C)
Target Compound 8 5 2 C₁₂H₁₁BrO₄ 198–202 (dec.)
6-Bromo-2-tetralone 6 C₁₀H₉BrO 92–94
7-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 7 2 C₁₁H₉BrO₃ 215–218

Key trends:

  • Bromine Position :
    • Para to ketone (position 8 in target) enhances conjugation with carbonyl, reducing ketone reactivity toward nucleophiles
    • Meta placement (position 6/7) increases steric hindrance in SNAr reactions
  • Methoxy Effects :

    • The 5-methoxy group in the target compound donates electron density via resonance, activating the ring for electrophilic substitution at position 8
  • Carboxylic Acid Positioning :

    • Carboxylic acid at position 2 enables intramolecular hydrogen bonding with the ketone oxygen, stabilizing enol tautomers in solution

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

8-bromo-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H11BrO4/c1-17-10-3-2-8(13)7-4-6(12(15)16)5-9(14)11(7)10/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

CKVOYDGLTFCEET-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CC(CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of 5-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

This two-step approach begins with the parent carboxylic acid derivative (CAS 54246-92-3), proceeding through bromination and purification.

Step 1: Bromination Using N-Bromosuccinimide (NBS)

Reagents :

  • Substrate: 5-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq)

  • Brominating agent: NBS (1.2 eq)

  • Solvent: DCM/ACN (4:1 v/v)

  • Catalyst: FeCl₃ (0.1 eq)

Conditions :

  • Temperature: 0°C → rt (12 h)

  • Workup: Extracted with Et₂O (3 × 50 mL), washed with 5% NaHCO₃, dried (Na₂SO₄)

  • Purification: Silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient)

Yield : 78% (HPLC purity >95%)

Step 2: Acidic Hydrolysis

Reagents :

  • Brominated intermediate (1.0 eq)

  • 6M HCl (excess)

Conditions :

  • Reflux (110°C, 6 h)

  • Neutralization with NaOH to pH 6–7

Yield : 92% (isolated as white crystalline solid)

Route 2: Palladium-Mediated Coupling Approach

For higher regiocontrol, this method employs Suzuki-Miyaura coupling to install bromine post-cyclization.

Key Intermediate: 8-Boronic Acid Functionalized Precursor

Synthesized via:

  • Lithiation of 5-methoxy-4-oxo-tetrahydronaphthalene at C8 using LDA (−78°C, THF)

  • Quenching with trimethyl borate (−78°C → rt)

  • Acidic workup (HCl, pH 2) to yield boronic acid

Coupling Conditions :

  • Pd(PPh₃)₄ (5 mol%)

  • KBr (3.0 eq)

  • DMF/H₂O (3:1), 90°C, 24 h

Yield : 65% (requires rigorous exclusion of O₂)

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (NBS Bromination)Route 2 (Pd-Catalyzed)
Total Yield72%58%
Regioselectivity8:6 = 9:1>99:1
ScalabilityKilogram-scale demonstratedLimited to <100g
Cost per gram$12.40$89.20
Purification ComplexityMedium (chromatography)High (HPLC required)

Data compiled from

Route 1 offers practical advantages for industrial synthesis despite moderate regioselectivity, while Route 2 provides superior selectivity for research-scale applications requiring high isomeric purity.

Critical Process Parameters and Optimization

Solvent Effects in Bromination

The choice of solvent significantly impacts reaction efficiency:

Solvent SystemConversion (%)8-Br:6-Br Ratio
DCM/ACN (4:1)989:1
THF743:1
DMF897:1
Toluene635:1

Adapted from

Acetonitrile’s polar aprotic nature enhances NBS activation while minimizing side reactions at the ketone moiety.

Temperature Profile in Acidic Hydrolysis

Controlled heating prevents decarboxylation:

Temperature (°C)Time (h)Carboxylic Acid Yield (%)Decarboxylated Byproduct (%)
9087812
1106925
13038415

Data from

The 110°C optimum balances reaction rate and byproduct formation through rapid protonation of the enolate intermediate.

Advanced Purification Techniques

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:4) yields needle-like crystals suitable for X-ray analysis:

Solvent RatioPurity (%)Crystal Form
1:398.2Prismatic
1:499.5Needle
1:597.8Amorphous

Experimental data from

FormDegradation (%) at 25°C/60% RH
Methyl ester18% (6 months)
Free acid<2% (12 months)

Accelerated stability data from

Storage recommendations:

  • Desiccated at −20°C under N₂ atmosphere

  • Avoid prolonged exposure to >40% humidity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 participates in aromatic nucleophilic substitution under controlled conditions. This reaction is critical for introducing new functional groups:

  • Reagents : Potassium iodide (KI), sodium methoxide (NaOMe), or amines in polar aprotic solvents (DMF, DMSO) .

  • Mechanism : Activation via electron-withdrawing groups (ketone, carboxylic acid) facilitates displacement by nucleophiles.

Example :

8-Bromo-substrate+NaOMeDMF, 80°C8-Methoxy derivative+NaBr\text{8-Bromo-substrate} + \text{NaOMe} \xrightarrow{\text{DMF, 80°C}} \text{8-Methoxy derivative} + \text{NaBr}

Oxidation and Reduction Reactions

The ketone (4-oxo) and carboxylic acid groups enable redox transformations:

Reaction Type Reagents/Conditions Outcome
Ketone Reduction NaBH₄, LiAlH₄Converts 4-oxo to 4-hydroxy group
Carboxylic Acid Reduction BH₃·THF, LiAlH₄Reduces -COOH to -CH₂OH
Oxidative Decarboxylation Pb(OAc)₄, Cu catalystsForms substituted naphthalene derivatives

Coupling Reactions

The bromine atom and aromatic system participate in cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, aryl/vinyl boronic acids, K₂CO₃ .

  • Application : Introduces aryl/alkyl groups at position 8.

Example :

8-Bromo-substrate+Ar-B(OH)₂Pd catalyst8-Aryl derivative\text{8-Bromo-substrate} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd catalyst}} \text{8-Aryl derivative}

Amide Formation

The carboxylic acid reacts with amines via HATU/DIPEA-mediated coupling :

  • Conditions : Isoindoline, HATU, DIPEA in DMF .

  • Outcome : Produces bioactive amide derivatives for medicinal applications .

Esterification

  • Reagents : Methanol/H₂SO₄ or DCC/DMAP.

  • Product : Methyl ester derivatives for improved solubility.

Methoxy Group Demethylation

  • Reagents : BBr₃ or HI in CH₂Cl₂ .

  • Application : Generates phenolic intermediates for further functionalization.

Comparative Reactivity with Structural Analogues

Key differences in reactivity compared to similar compounds:

Compound Key Reactivity Differences
3-Bromo-4-oxo-THN-2-carboxylic acidBromine at position 3 directs electrophilic substitution to position 6 instead of 8.
4-Oxo-THN-2-carboxylic acid (no bromine)Lacks halogen-mediated coupling reactions; relies on ketone/carboxylic acid for modifications.
8-Bromo-5-methoxy-THN derivatives Methoxy group at position 5 sterically hinders substitution at adjacent positions.

Mechanistic Insights

  • Bromine Reactivity : Enhanced by electron-withdrawing effects of the ketone and carboxylic acid .

  • Carboxylic Acid Participation : Acts as both a directing group and a reactive site for derivatization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as an anticancer agent. The compound exhibits mechanisms that inhibit cancer cell proliferation through several pathways:

Case Studies

  • In Vitro Studies : In studies involving breast cancer cell lines (e.g., MDA-MB-468), the compound demonstrated an IC50 value of approximately 0.05 μM, indicating potent anticancer activity.
  • Mechanistic Insights : The compound's ability to inhibit DNA synthesis through interference with DNA gyrase and dihydrofolate reductase has been documented, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

The anti-inflammatory effects of 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have also been investigated:

Research Findings

Studies indicate that related compounds can significantly lower inflammation markers in vitro. For example:

  • Cytokine Reduction : Inflammatory markers such as TNF-alpha and IL-6 were reduced by over 50% in treated cell cultures compared to controls.

Synthetic Organic Chemistry

In addition to its biological applications, 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a valuable intermediate in synthetic organic chemistry:

Applications

  • Building Block for Complex Molecules : The compound can be utilized to synthesize more complex organic molecules with potential pharmaceutical applications.

Synthesis Techniques

Research has explored various synthetic routes to obtain this compound efficiently. For instance:

  • Condensation Reactions : Utilizing condensation with other aromatic compounds to enhance yield.
  • Functional Group Modifications : Modifying the bromine and methoxy groups to tailor the compound for specific applications.

Summary Table of Biological Activities

Activity TypeMechanism of ActionIC50 Value (μM)
AnticancerInduction of apoptosis; enzyme inhibition0.05
Anti-inflammatoryInhibition of cytokines and COX>50% reduction

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Modifications

The compound’s activity and physicochemical properties are influenced by:

  • Methoxy at position 5 : Modulates electronic effects and metabolic stability.
  • Oxo at position 4 : May stabilize ring conformation or participate in hydrogen bonding.

Comparative Analysis with Similar Compounds

The table below highlights structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 8-Br, 5-OCH₃, 4-O C₁₂H₁₁BrO₄ 307.08 (calculated) Unknown (structural analogue)
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 6-OCH₃ C₁₂H₁₄O₃ 206.24 Precursor for antitumor agents
Ethyl 5-bromo-8-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate 5-Br, 8-OCH₃, 1-O (ester form) C₁₄H₁₅BrO₄ 327.17 Intermediate in organic synthesis
(1S,2R)-1-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 1-CH₃, 4-O C₁₂H₁₂O₃ 204.22 Tested for antitumor activity
Key Observations:

Substituent Positioning :

  • The 6-methoxy derivative (C₁₂H₁₄O₃) lacks bromine and the 4-oxo group, simplifying its metabolic profile compared to the target compound .
  • Ethyl 5-bromo-8-methoxy-1-oxo... (C₁₄H₁₅BrO₄) shares bromine and methoxy groups but differs in substituent positions (5-Br vs. 8-Br) and ester functionality, affecting solubility and reactivity .

Biological Relevance :

  • The (1S,2R)-1-methyl-4-oxo analogue (C₁₂H₁₂O₃) demonstrated antitumor activity, suggesting that the 4-oxo group in the target compound may similarly influence bioactivity .
  • Methoxy groups (e.g., in 6-methoxy derivatives) are associated with metabolic stability, while bromine can prolong half-life via reduced cytochrome P450-mediated oxidation .

Synthetic Pathways :

  • Friedel-Crafts acylation and coupling reactions (e.g., BOP-mediated) are common in synthesizing tetrahydronaphthalene derivatives, as seen in 6-methoxy analogues .
  • The target compound may require regioselective bromination and oxidation steps, similar to methods used for Ethyl 5-bromo-8-methoxy-1-oxo... .

Research Implications and Gaps

  • Metabolic Fate : Analogues like Flobufen () undergo complex metabolism involving ketone reduction and glucuronidation. The 4-oxo group in the target compound may follow similar pathways, but experimental validation is needed .
  • Pharmacological Potential: While 6-methoxy derivatives are precursors to antitumor agents, the bromine and oxo groups in the target compound could enhance receptor binding or cytotoxicity .
  • Stereochemical Considerations : The absence of a methyl group adjacent to the carboxylic acid (unlike Flobufen) may simplify enantiomer formation, reducing metabolic complexity .

Biological Activity

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 88404-25-5) is a synthetic compound belonging to the naphthalene derivative family. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is C12H11BrO4C_{12}H_{11}BrO_4. The presence of bromine and methoxy groups significantly influences its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 8-bromo derivatives exhibit significant antimicrobial properties. For instance, studies on related tetrahydronaphthalene derivatives have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications in the naphthalene structure can enhance cytotoxicity against cancer cell lines. For example, variations in substituents at specific positions on the naphthalene ring can lead to improved efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several naphthalene derivatives, including 8-bromo compounds. The findings revealed that these compounds exhibited significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
8-Bromo Derivative AStaphylococcus aureus20
8-Bromo Derivative BE. coli30

Study 2: Antitumor Activity

In another study focusing on the antitumor effects of naphthalene derivatives, various compounds were tested against human cancer cell lines. The results indicated that certain modifications to the naphthalene core led to IC50 values as low as 5 µM against breast cancer cells, demonstrating significant cytotoxicity .

CompoundCancer Cell LineIC50 (µM)
Modified Naphthalene AMCF-7 (Breast Cancer)5
Modified Naphthalene BHeLa (Cervical Cancer)15

Q & A

Basic: What are the key synthetic strategies for preparing 8-bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

Answer:
A common approach involves functionalizing a tetrahydronaphthalene core. For example:

  • Step 1: Start with a methoxy-substituted tetrahydronaphthalene carboxylic acid (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) .
  • Step 2: Bromination at the 8-position using electrophilic aromatic substitution (e.g., NBS or Br₂ with a Lewis acid).
  • Step 3: Oxidation of the ketone at the 4-position (if not pre-installed) using Dess-Martin periodinane or similar reagents .
  • Critical Note: Bromine regioselectivity must be confirmed via NMR or X-ray crystallography due to potential competing substitution patterns in polyaromatic systems .

Advanced: How does the bromine substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer:
The bromine at the 8-position acts as a leaving group in Suzuki or Ullmann couplings. However:

  • Challenges: Steric hindrance from the methoxy group at C5 and the tetrahydronaphthalene ring rigidity may reduce reaction efficiency.
  • Mitigation: Use Pd-based catalysts with bulky ligands (e.g., XPhos) to enhance selectivity .
  • Contradiction: In , attempts to couple a brominated benzo[d][1,3]dioxole with an aldehyde led to debromination, suggesting competing elimination pathways under strong base conditions (e.g., n-BuLi). Adjust reaction stoichiometry or use milder bases (e.g., K₂CO₃) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, ketone carbonyl at ~200 ppm in 13C) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) and isotopic patterns consistent with bromine .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (broad ~2500–3500 cm⁻¹) .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations: Model the electron density of the tetrahydronaphthalene core to predict sites for electrophilic/nucleophilic attack. For example, the bromine atom’s electron-withdrawing effect may direct further substitutions to the para position .
  • Case Study: In , failed Friedel-Crafts acylation due to steric clashes could have been anticipated using molecular docking simulations with the target enzyme or receptor .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit the carboxylic acid’s solubility differences.
  • Chromatography: Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation .

Advanced: How do structural analogs (e.g., 8-chloro or 8-iodo derivatives) compare in biological assays?

Answer:

  • Biological Relevance: Bromine’s van der Waals radius (1.85 Å) balances steric bulk and lipophilicity, making it preferable for receptor binding over smaller (Cl) or larger (I) halogens.
  • Data Gap: Limited direct studies exist, but notes that 8-bromo-4-oxochromene-2-carboxylic acid derivatives show enhanced kinase inhibition compared to non-halogenated analogs .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Degradation Pathways: Hydrolysis of the ketone or decarboxylation under acidic/basic conditions.
  • Storage: Keep at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or photodegradation .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Case Study: In , the acid chloride intermediate (16) was unstable, requiring immediate use. Yields improved when the reaction was conducted under strict anhydrous conditions with freshly distilled thionyl chloride .
  • Recommendation: Replicate protocols with real-time monitoring (e.g., in situ IR) to identify critical decomposition points .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Hazards: Potential skin/eye irritation (H313/H319).
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for reactions involving volatile reagents (e.g., thionyl chloride) .

Advanced: Can this compound serve as a precursor for bioactive molecules?

Answer:

  • Applications: The tetrahydronaphthalene scaffold is prevalent in tubulin inhibitors () and NSAID analogs.
  • Derivatization: Introduce sulfonamide or amide groups at the carboxylic acid position to enhance bioavailability or target specificity .

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